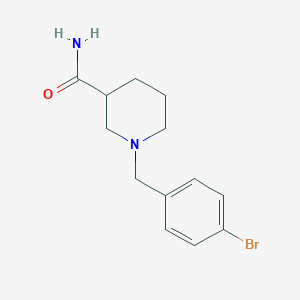![molecular formula C17H30N4O3 B3851500 2-({bis[3-(dimethylamino)propyl]amino}methyl)-4-nitrophenol](/img/structure/B3851500.png)
2-({bis[3-(dimethylamino)propyl]amino}methyl)-4-nitrophenol
Vue d'ensemble
Description
2-({bis[3-(dimethylamino)propyl]amino}methyl)-4-nitrophenol, commonly known as MTT, is a yellow water-soluble compound that is widely used in scientific research. MTT is a popular reagent for measuring cell viability and proliferation in vitro.
Mécanisme D'action
MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The reduction of MTT requires an active mitochondrial respiratory chain, which is present in viable cells but absent in dead cells. The formazan product is insoluble in water and remains inside the cells, allowing for easy quantification.
Biochemical and Physiological Effects:
MTT has no known biochemical or physiological effects on cells. The reduction of MTT to formazan is a purely enzymatic reaction that does not interfere with cellular metabolism or function.
Avantages Et Limitations Des Expériences En Laboratoire
MTT has several advantages over other cell viability assays. MTT is simple, fast, and inexpensive, making it a popular choice for high-throughput screening assays. MTT is also more sensitive than other assays, such as trypan blue exclusion or lactate dehydrogenase release assays.
However, MTT has some limitations. MTT is not suitable for measuring cell death, as it only measures cell viability. MTT is also sensitive to changes in mitochondrial function, which can be affected by various factors such as drugs, toxins, and metabolic inhibitors.
Orientations Futures
There are several future directions for the use of MTT in scientific research. One potential application is in the development of new drugs that target mitochondrial function. MTT could be used to screen for drugs that affect mitochondrial respiration, which is a key target for many cancer therapies.
Another future direction is the development of new MTT-based assays for measuring other cellular functions, such as apoptosis or oxidative stress. MTT could also be used in combination with other assays to provide a more comprehensive picture of cellular function.
In conclusion, MTT is a widely used reagent for measuring cell viability and proliferation in vitro. MTT is simple, fast, and inexpensive, making it a popular choice for high-throughput screening assays. MTT has several advantages over other assays, but also has some limitations. There are several future directions for the use of MTT in scientific research, including the development of new assays and the use of MTT in drug screening.
Applications De Recherche Scientifique
MTT is commonly used in scientific research to measure cell viability and proliferation in vitro. MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product, which can be quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells in the culture.
Propriétés
IUPAC Name |
2-[[bis[3-(dimethylamino)propyl]amino]methyl]-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O3/c1-18(2)9-5-11-20(12-6-10-19(3)4)14-15-13-16(21(23)24)7-8-17(15)22/h7-8,13,22H,5-6,9-12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKFRCAXNWAOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({Bis[3-(dimethylamino)propyl]amino}methyl)-4-nitrophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B3851421.png)
![3-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B3851426.png)

![1-acetyl-4-[2-(allyloxy)benzyl]piperazine](/img/structure/B3851439.png)

![1-{4-[4-(cyclohexylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3851469.png)
![6,8-dichloro-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851477.png)
amino]ethanol](/img/structure/B3851479.png)

![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(2-methylphenyl)piperazine](/img/structure/B3851488.png)
![2-[benzyl(2-methyl-2-buten-1-yl)amino]ethanol](/img/structure/B3851496.png)
![2-ethoxy-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B3851510.png)

![ethyl 1-[4-(hexyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B3851519.png)